molecular formula C9H13N5S B2934550 6-amino-9-butyl-9H-purine-8-thiol CAS No. 521308-65-6

6-amino-9-butyl-9H-purine-8-thiol

Cat. No.: B2934550
CAS No.: 521308-65-6
M. Wt: 223.3
InChI Key: VSPKVDZMMKGTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-9-butyl-9H-purine-8-thiol is a chemical compound with the molecular formula C9H13N5S. It belongs to the class of purine derivatives, which are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of an amino group at position 6, a butyl group at position 9, and a thiol group at position 8 of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-9-butyl-9H-purine-8-thiol typically involves multi-step organic reactions. One common method includes the alkylation of 6-amino-8-thiopurine with butyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-amino-9-butyl-9H-purine-8-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the purine ring or the thiol group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified purine derivatives.

    Substitution: Alkylated or acylated purine derivatives.

Scientific Research Applications

6-amino-9-butyl-9H-purine-8-thiol has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-amino-9-butyl-9H-purine-8-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The thiol group may also participate in redox reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-9-methyl-9H-purine-8-thiol
  • 6-amino-9-ethyl-9H-purine-8-thiol
  • 6-amino-9-propyl-9H-purine-8-thiol

Uniqueness

6-amino-9-butyl-9H-purine-8-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group at position 9 enhances its lipophilicity, potentially improving its membrane permeability and bioavailability compared to shorter alkyl chain analogs.

Properties

IUPAC Name

6-amino-9-butyl-7H-purine-8-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-2-3-4-14-8-6(13-9(14)15)7(10)11-5-12-8/h5H,2-4H2,1H3,(H,13,15)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPKVDZMMKGTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC=NC(=C2NC1=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 8-bromo-9-butyl-9H-purin-6-ylamine (0.50 g, 1.85 mmol) and thiourea (1.49 g, 19.6 mmol) in n-butanol (10 ml) was heated to reflux for 14 h. Dilution with CH2Cl2 (70 ml), washing with water and concentration afforded 6-amino-9-butyl-7,9-dihydro-purine-8-thione as a white powder (0.42 g, 1.87 mmol, 100%). 1H NMR (DMSO-d6) δ 12.35-12.25 (br. s, 1H), 8.13 (s, 1H), 6.92-6.72 (br. s., 2H), 4.09 (t, J=7.6 Hz, 2H), 1.71 (quint., J=7.5 Hz, 2H), 1.29 (sext., J=7.5 Hz, 2H), 0.87 (t, J=7.4 Hz, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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